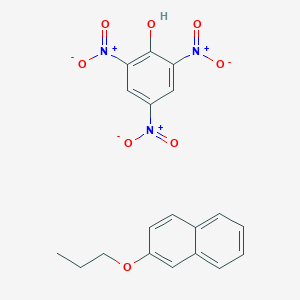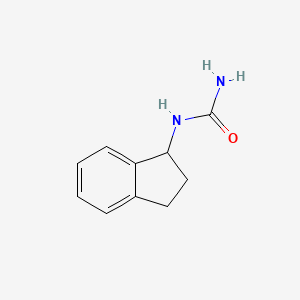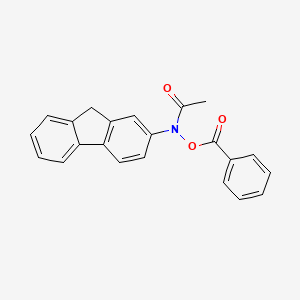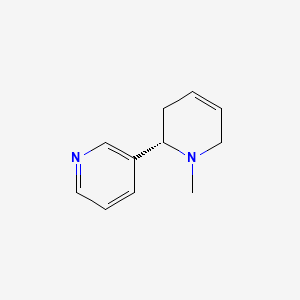
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine is a chemical compound with a unique structure that includes a tetrahydropyridine ring fused to a bipyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction followed by hydrogenation to achieve the desired tetrahydropyridine ring structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can further saturate the bipyridine ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bipyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted bipyridines and fully reduced tetrahydropyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in neurodegenerative diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate enzymatic activity and other biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
1,2,3,6-Tetrahydropyridine: A simpler analog with similar structural features.
2,2’-Bipyridine: A related bipyridine compound without the tetrahydropyridine ring.
1-Methyl-2,3,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine: Another structurally related compound with different ring fusion.
Uniqueness
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine is unique due to its specific stereochemistry and the presence of both a tetrahydropyridine and bipyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
5953-51-5 |
|---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-[(2S)-1-methyl-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C11H14N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h2-5,7,9,11H,6,8H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
ATWWUVUOWMJMTM-NSHDSACASA-N |
Isomerische SMILES |
CN1CC=CC[C@H]1C2=CN=CC=C2 |
Kanonische SMILES |
CN1CC=CCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


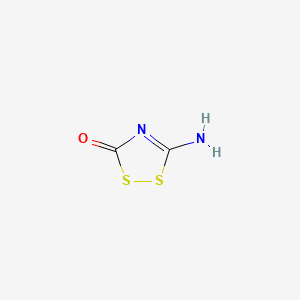
![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)


![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)
![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
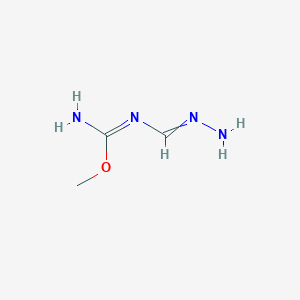
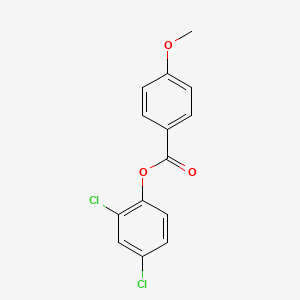
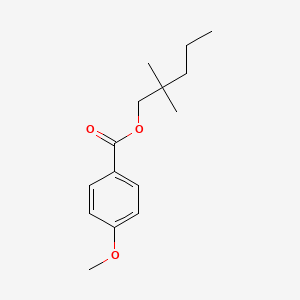
![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)

